
N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline
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Overview
Description
N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-fluoroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the formation of various derivatives that possess enhanced biological activities.
- Reactivity Studies : Its reactivity has been explored in various organic reactions, contributing to the development of new synthetic methodologies.
Biological Applications
- Antimicrobial Activity : Research has indicated that derivatives of N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics like amoxicillin .
- Anticancer Potential : The compound has been investigated for its potential anticancer properties, with studies indicating cytotoxic effects on various cancer cell lines, including MCF-7 and HepG-2 cells. The mechanism often involves the inhibition of specific cellular pathways related to proliferation and apoptosis .
Material Science
- Nonlinear Optical Materials : this compound is being researched for its applications in photonics and optoelectronics due to its nonlinear optical properties. These materials are essential for developing devices such as lasers and optical switches.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several derivatives of this compound against common pathogens. The results indicated potent activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 7.81 to 15.63 µg/mL, demonstrating the compound's potential as a lead structure for antibiotic development .
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 7.81 |
Staphylococcus aureus | 15.63 |
Bacillus subtilis | 15.63 |
Case Study 2: Anticancer Research
In another investigation focused on cancer treatment, derivatives were tested on MCF-7 breast cancer cells. The IC50 values ranged from 1.25 to 42.10 µM, showing promising results compared to conventional treatments like sorafenib .
Compound | IC50 (µM) |
---|---|
This compound | 1.25 - 42.10 |
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline can be compared with other Schiff bases and related compounds:
N-(4-(Dimethylamino)benzylidene)-4-methyl-3-nitroaniline: This compound has a nitro group instead of a fluorine atom, which can significantly alter its chemical and biological properties.
N-(4-(Dimethylamino)benzylidene)-4-ethoxycarbonylaniline:
N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: This compound has a hydroxyl group, which can enhance its hydrogen bonding capabilities and influence its biological activity.
Biological Activity
N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline, a Schiff base compound, has garnered attention for its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula C15H16F2N2 and a molecular weight of approximately 246.3 g/mol. The compound features a dimethylamino group and a fluorine atom attached to a benzene ring, contributing to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 4-fluoroaniline. This reaction is generally catalyzed by an acid, such as hydrochloric acid, and conducted under reflux conditions. The product is then isolated through filtration and recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various Schiff bases revealed that compounds similar to this compound displayed strong antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values were comparable to those of standard antibiotics like kanamycin .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 15.63 | Kanamycin | 12.5 |
Escherichia coli | 15.63 | Amoxicillin | 15.63 |
Bacillus subtilis | 31.25 | Ciprofloxacin | 25 |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Research indicates that derivatives of this compound can induce cell cycle arrest in cancer cell lines such as MDA-MB-468 (breast cancer). In vivo studies demonstrated that administration of the compound significantly suppressed tumor growth without causing substantial weight loss in animal models .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Treatment Duration (days) |
---|---|---|
MDA-MB-468 | 60 | 21 |
A549 | 0.51 | - |
HeLa | 0.63 | - |
The mechanism of action appears to involve the disruption of microtubule polymerization and induction of DNA damage, leading to increased apoptosis in cancer cells .
The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. It is believed to act as an enzyme inhibitor, modulating specific biological pathways critical for microbial survival and cancer cell proliferation .
Case Studies
- Antibacterial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited potent activity against E. coli and S. aureus, with MIC values indicating effectiveness comparable to standard treatments .
- Anticancer Potential : In preclinical models, the compound was shown to significantly reduce tumor size in xenograft models, showcasing its potential as a therapeutic agent against breast cancer .
Properties
CAS No. |
20534-70-7 |
---|---|
Molecular Formula |
C15H15FN2 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15FN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,1-2H3 |
InChI Key |
MNIPSMJQQOYALZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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